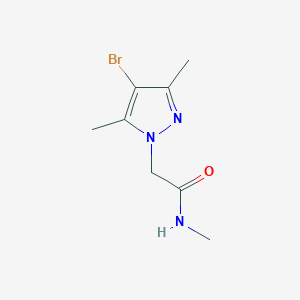

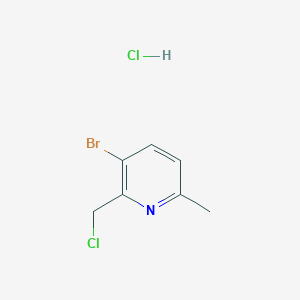

2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-methylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-methylacetamide is a derivative of antipyrine, which is a class of compounds known for their pharmaceutical applications. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related brominated heterocyclic compounds and their synthesis, characterization, and biological activities, which can provide insights into the properties and potential applications of the compound of interest.

Synthesis Analysis

The synthesis of related antipyrine derivatives involves multiple steps, starting with a base compound which is then reacted with other chemicals to introduce various functional groups. For instance, in the synthesis of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, a brominated compound is synthesized and characterized spectroscopically . Similarly, the synthesis of other brominated compounds, such as 5-BrTAMB, involves diazotization and subsequent reactions to form the desired product . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds is determined using various analytical techniques such as X-ray crystallography, NMR, and DFT calculations. For example, the X-ray structure characterization of two antipyrine derivatives reveals that they crystallize in the monoclinic P21/c space group and their molecular sheets are primarily formed by hydrogen bonds . These techniques could be employed to determine the molecular structure of this compound and to understand its intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of brominated antipyrine derivatives can be inferred from their interactions in the solid state, as well as their potential biological activities. The compounds discussed in the papers exhibit hydrogen bonding and π-interactions, which are energetically significant and contribute to the stabilization of the molecular assemblies . These interactions are crucial for understanding the chemical reactivity of such compounds in various environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated antipyrine derivatives can be deduced from their synthesis and structural characterization. The compounds are typically crystalline and their stability is influenced by intermolecular interactions such as hydrogen bonds and π-interactions . The biological activities of these compounds, such as their antibacterial and antifungal properties, are also indicative of their chemical properties and potential applications .

科学的研究の応用

Antimicrobial Properties

Studies involving derivatives of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-methylacetamide have demonstrated significant antimicrobial properties. A research by Farag et al. (2008) utilized precursors with similar structural components for synthesizing phenylpyrazoles that exhibited inhibitory effects against pathogenic yeast, Candida albicans, and mold, Aspergillus, suggesting potential as new therapeutic antifungal agents (Farag et al., 2008).

Catalytic Synthesis Applications

Ebrahimipour et al. (2018) synthesized a novel quinazoline Schiff base ligand and its mixed-ligand Cu(II) complex, showcasing its catalytic performance in the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This demonstrates the compound's utility in facilitating electrophilic reactions involving malononitrile along with aldehydes, ethyl acetoacetate, and dimedone, indicating its potential in organic synthesis and pharmaceutical manufacturing (Ebrahimipour et al., 2018).

特性

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3O/c1-5-8(9)6(2)12(11-5)4-7(13)10-3/h4H2,1-3H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBIXYVZGYXUHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)NC)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2529305.png)

![2-(3,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2529308.png)

![{[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2529311.png)

![N~1~-(2-fluorobenzyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2529313.png)

![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2529314.png)

![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2529323.png)

![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2529325.png)

![5-[2-(1-Boc-4-piperidyl)-2-oxoethyl]-5H-imidazo[5,1-a]isoindole](/img/structure/B2529328.png)